(R)-3-Aminopiperidine

Catalog No.
S709838
CAS No.
127294-73-9
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminopiperidine

CAS Number

127294-73-9

Product Name

(R)-3-Aminopiperidine

IUPAC Name

(3R)-piperidin-3-amine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1

InChI Key

PEUGKEHLRUVPAN-RXMQYKEDSA-N

SMILES

C1CC(CNC1)N

Canonical SMILES

C1CC(CNC1)N

Isomeric SMILES

C1C[C@H](CNC1)N

(R)-3-Aminopiperidine (CAS 127294-73-9) is a cyclic chiral diamine broadly recognized as the critical pharmacophore intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Alogliptin and Linagliptin [1]. From a procurement and manufacturability standpoint, it is typically sourced as the highly stable dihydrochloride salt (CAS 334618-23-4) to ensure stoichiometric precision and resist hygroscopic degradation during bulk storage . The compound's rigid piperidine ring and precise (R)-stereocenter are strictly required to interface with the S2 pocket of the DPP-4 enzyme, making its enantiomeric purity (>99% ee) the primary quality attribute for pharmaceutical buyers.

Substituting (R)-3-aminopiperidine with its (S)-enantiomer, the racemic mixture, or the free base form leads to catastrophic failures in both biological efficacy and process stability. Biologically, the (S)-enantiomer cannot correctly orient within the DPP-4 active site, resulting in an inactive pharmaceutical ingredient with a >150-fold drop in target inhibition [1]. Process-wise, utilizing the free base (CAS 127294-73-9) instead of the dihydrochloride salt introduces severe handling challenges; the free base is an unstable, hygroscopic liquid prone to oxidation and rapid degradation, whereas the dihydrochloride salt is a stable, free-flowing crystalline solid . Consequently, industrial procurement mandates the (R)-dihydrochloride form to guarantee both API potency and reproducible manufacturing yields.

Absolute Requirement of (R)-Stereochemistry for DPP-4 Inhibition

The biological activity of APIs derived from 3-aminopiperidine is strictly dependent on the (R)-configuration. When evaluating the DPP-4 inhibitory potency of Alogliptin, the API synthesized from (R)-3-aminopiperidine demonstrates a mean IC50 of ~6.9 nM [1]. In stark contrast, the (S)-enantiomer analog exhibits an IC50 of 1059 nM [2]. This >150-fold drop in potency dictates that any (S)-enantiomer impurity in the procured raw material will directly translate to inactive API, mandating a procurement specification of >99% enantiomeric excess (ee).

Evidence DimensionDPP-4 Enzyme Inhibition (IC50)
Target Compound Data~6.9 nM (Alogliptin derived from (R)-enantiomer)
Comparator Or Baseline1059 nM (Analog derived from (S)-enantiomer)
Quantified Difference>150-fold reduction in inhibitory potency for the (S)-enantiomer
ConditionsIn vitro human DPP-4 enzyme assay

Buyers must procure the strict (R)-enantiomer (>99% ee) because the (S)-enantiomer yields an inactive pharmaceutical ingredient, directly impacting drug efficacy.

Superior Handling and Stability of the Dihydrochloride Salt

In industrial scale-up, the physical state of the intermediate dictates handling protocols. (R)-3-Aminopiperidine free base (CAS 127294-73-9) is an unstable, hygroscopic liquid or oil that complicates precise stoichiometric weighing and degrades upon atmospheric exposure . Conversely, the procured (R)-3-Aminopiperidine dihydrochloride (CAS 334618-23-4) is a highly stable, free-flowing crystalline powder with a melting point of 206–210°C . This thermal and atmospheric stability eliminates the need for specialized inert-atmosphere transfer systems during bulk manufacturing.

Evidence DimensionPhysical state and handling stability
Target Compound DataStable crystalline solid (m.p. 206–210°C) for dihydrochloride salt
Comparator Or BaselineUnstable, hygroscopic liquid/oil for the free base
Quantified DifferenceTransformation from a difficult-to-handle liquid to a stable solid with a >200°C melting point
ConditionsStandard atmospheric storage and bulk handling

Procuring the dihydrochloride salt ensures precise stoichiometric formulation and extended shelf-life, drastically reducing material loss during large-scale API manufacturing.

Synthetic Efficiency in Linagliptin Manufacturing

Traditional syntheses of complex amines often require Boc-protection (e.g., (R)-3-(Boc-amino)piperidine) to prevent side reactions, which adds protection/deprotection steps and reduces overall yield. However, optimized industrial routes for Linagliptin demonstrate that unprotected (R)-3-aminopiperidine dihydrochloride can be used directly in the final nucleophilic substitution step with the 8-bromo-xanthine intermediate in the presence of a suitable base [1]. This direct coupling omits the deprotection step, avoiding the typical 10-20% yield loss associated with removing protecting groups and streamlining the production cycle [1].

Evidence DimensionSynthetic step economy and yield retention
Target Compound DataDirect nucleophilic coupling using unprotected dihydrochloride salt
Comparator Or BaselineMulti-step coupling requiring Boc-protection and subsequent deprotection
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection), avoiding associated yield losses
ConditionsIndustrial nucleophilic substitution for Linagliptin API

Utilizing the unprotected dihydrochloride salt directly reduces raw material costs, shortens reactor cycle times, and improves overall API yield.

Industrial Manufacture of Alogliptin API

As the direct chiral precursor, (R)-3-aminopiperidine dihydrochloride is essential for synthesizing Alogliptin, where its high enantiomeric purity (>99% ee) guarantees the required ~6.9 nM DPP-4 inhibitory potency [1].

Commercial Synthesis of Linagliptin

The stable dihydrochloride salt is utilized in the final nucleophilic substitution step of Linagliptin production, allowing for direct coupling without the need for intermediate Boc-protection/deprotection cycles [2].

Development of Novel DPP-4 Inhibitors

In medicinal chemistry, this compound serves as a validated, highly potent pharmacophore building block for designing next-generation type 2 diabetes therapeutics that target the S2 pocket of the DPP-4 enzyme [1].

XLogP3

-0.6

Wikipedia

(R)-3-Aminopiperidine

Dates

Last modified: 08-15-2023

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